

An In-depth Technical Guide to Deuterium Labeling in Losartan-d4 Carboxylic Acid

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Compound of Interest

Compound Name: *Losartan-d4 Carboxylic Acid*

Cat. No.: *B1139441*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Losartan-d4 Carboxylic Acid**, with a specific focus on the precise location of the deuterium labels. This document is intended for use by researchers, scientists, and professionals in the field of drug development and metabolic studies.

Introduction

Losartan is an angiotensin II receptor antagonist widely used in the treatment of hypertension. Its active metabolite, Losartan Carboxylic Acid (also known as EXP3174), is significantly more potent than the parent drug. Deuterium-labeled internal standards, such as **Losartan-d4 Carboxylic Acid**, are indispensable for accurate quantification of Losartan and its metabolite in biological matrices during pharmacokinetic and metabolic studies. The strategic placement of deuterium atoms minimizes the kinetic isotope effect while providing a distinct mass shift for mass spectrometry-based detection.

Deuterium Labeling Position

The four deuterium atoms in **Losartan-d4 Carboxylic Acid** are located on the phenyl ring of the biphenyltetrazole moiety. Specifically, the hydrogens at positions 2', 3', 5', and 6' of the terminal phenyl group are replaced by deuterium.

The precise chemical name for **Losartan-d4 Carboxylic Acid** is 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl-2,3,5,6-d4)methyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid.[\[1\]](#)

The molecular structure and the position of the deuterium labels are illustrated in the diagram below.

Caption: Chemical structure of **Losartan-d4 Carboxylic Acid**.

Physicochemical and Purity Data

The quality and purity of isotopically labeled standards are critical for their use in quantitative bioanalysis. The following table summarizes the available data for **Losartan-d4 Carboxylic Acid**.

Parameter	Value	Reference
Molecular Formula	C ₂₂ H ₁₇ D ₄ CIN ₆ O ₂	[2]
Molecular Weight	440.92 g/mol	[2] [3]
CAS Number	1246820-62-1	[2] [3]
Chemical Purity (HPLC)	>95%	[2] [4]
Isotopic Purity	>98 atom % D	[3]

Experimental Protocols

General Synthetic Approach

While a detailed, step-by-step synthesis protocol for **Losartan-d4 Carboxylic Acid** is proprietary and not publicly available, a general synthetic strategy can be inferred from the literature on the synthesis of Losartan and deuterated aromatic compounds. The synthesis would likely involve the following key steps:

- Synthesis of a Deuterated Biphenyl Precursor: The synthesis would begin with the preparation of a deuterated biphenyl intermediate. This could be achieved through methods such as acid-catalyzed hydrogen-deuterium exchange on a suitable biphenyl precursor or through a coupling reaction (e.g., Suzuki coupling) using a deuterated phenylboronic acid.

- Coupling with the Imidazole Moiety: The deuterated biphenyl intermediate would then be coupled with the appropriate imidazole derivative.
- Oxidation to the Carboxylic Acid: The final step would involve the oxidation of the hydroxymethyl group on the imidazole ring to the carboxylic acid.

Caption: General synthetic workflow for **Losartan-d4 Carboxylic Acid**.

Analytical Characterization: LC-MS/MS Method

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the quantification of Losartan and its metabolites in biological samples, utilizing deuterium-labeled internal standards. Below is a representative experimental protocol based on published methods.[5][6][7]

1. Sample Preparation (Solid-Phase Extraction - SPE)

- Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Load 200 μ L of plasma sample (pre-treated with an internal standard solution containing **Losartan-d4 Carboxylic Acid**).
- Wash the cartridge with 1 mL of 5% methanol in water.
- Elute the analytes with 1 mL of methanol.
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.

2. Liquid Chromatography

- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 μ m).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 μ L.

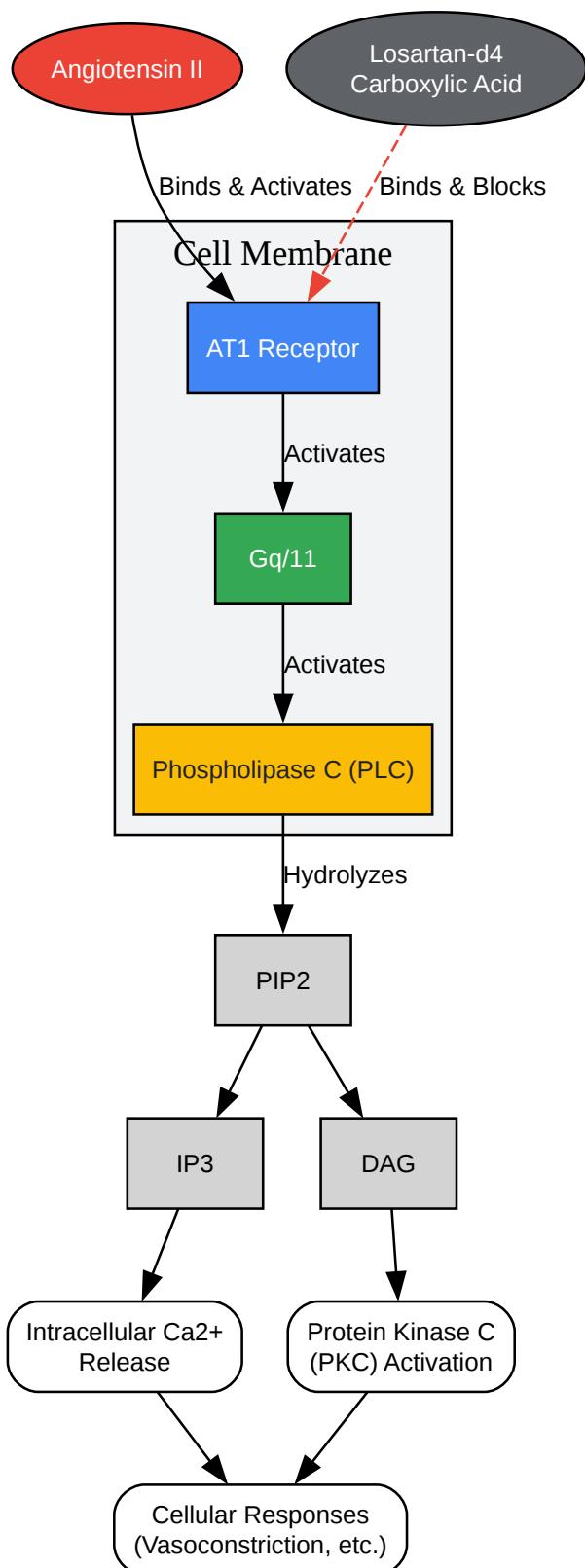
3. Mass Spectrometry

- Ionization: Electrospray Ionization (ESI), positive mode.
- Detection: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Losartan Carboxylic Acid: m/z 437.1 \rightarrow 235.2[6]
 - **Losartan-d4 Carboxylic Acid**: m/z 441.1 \rightarrow 239.2 (predicted)

Mechanism of Action and Signaling Pathway

Losartan Carboxylic Acid exerts its therapeutic effect by blocking the Angiotensin II Type 1 (AT1) receptor. Angiotensin II is a potent vasoconstrictor and a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in blood pressure regulation. By antagonizing the AT1 receptor, Losartan Carboxylic Acid inhibits the downstream signaling pathways initiated by Angiotensin II, leading to vasodilation and a reduction in blood pressure.

The binding of Angiotensin II to the AT1 receptor, a G-protein coupled receptor (GPCR), activates multiple intracellular signaling cascades. A primary pathway involves the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca^{2+}), while DAG activates protein kinase C (PKC). These events ultimately lead to cellular responses such as smooth muscle contraction, cellular growth, and inflammation. Losartan Carboxylic Acid competitively binds to the AT1 receptor, preventing these downstream effects.



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Caption: Angiotensin II Type 1 (AT1) Receptor Signaling Pathway.

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